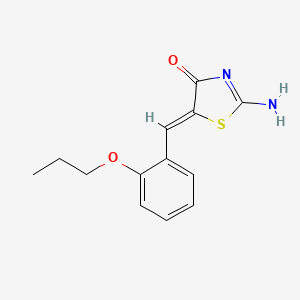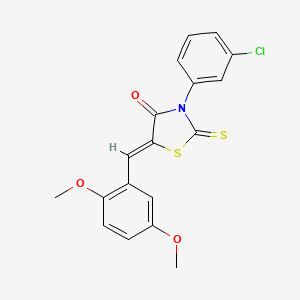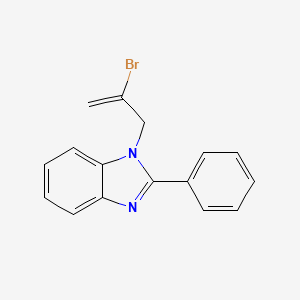
2-Imino-5-(2-propoxy-benzylidene)-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imino-5-(2-propoxy-benzylidene)-thiazolidin-4-one is a heterocyclic compound that features a thiazolidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-5-(2-propoxy-benzylidene)-thiazolidin-4-one typically involves the condensation of 2-propoxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazolidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes controlling temperature, pH, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Imino-5-(2-propoxy-benzylidene)-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine or thiazolidinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound exhibits potential antimicrobial, antifungal, and anticancer activities. It is being explored as a lead compound for the development of new therapeutic agents.
Materials Science: Due to its unique structural properties, it can be used in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in various biological assays to study its effects on different cellular pathways and targets.
Mécanisme D'action
The mechanism of action of 2-Imino-5-(2-propoxy-benzylidene)-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit the growth of microbial cells by targeting key enzymes involved in cell wall synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Imino-5-(2-methoxy-benzylidene)-thiazolidin-4-one
- 2-Imino-5-(2-ethoxy-benzylidene)-thiazolidin-4-one
- 2-Imino-5-(2-butoxy-benzylidene)-thiazolidin-4-one
Uniqueness
2-Imino-5-(2-propoxy-benzylidene)-thiazolidin-4-one is unique due to the presence of the propoxy group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacokinetic properties.
Propriétés
Formule moléculaire |
C13H14N2O2S |
|---|---|
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
(5Z)-2-amino-5-[(2-propoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C13H14N2O2S/c1-2-7-17-10-6-4-3-5-9(10)8-11-12(16)15-13(14)18-11/h3-6,8H,2,7H2,1H3,(H2,14,15,16)/b11-8- |
Clé InChI |
SKNGXLGGFGGGLV-FLIBITNWSA-N |
SMILES isomérique |
CCCOC1=CC=CC=C1/C=C\2/C(=O)N=C(S2)N |
SMILES canonique |
CCCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N |
Solubilité |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid](/img/structure/B11695700.png)
![4,6-Dimethyl-2-[(4-methylphenyl)amino]pyridine-3-carbonitrile](/img/structure/B11695701.png)
![2-{[(1E)-(2,4-dihydroxyphenyl)methylene]amino}-4,5-dimethyl-3-furonitrile](/img/structure/B11695704.png)
![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11695706.png)

![3-bromo-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide](/img/structure/B11695710.png)

![4-bromo-N-{3-[(4-methylphenyl)carbamoyl]phenyl}-3-nitrobenzamide](/img/structure/B11695718.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11695728.png)
![1-(4-chlorobenzyl)-N-[(E)-(5-methylfuran-2-yl)methylidene]-1H-benzimidazol-2-amine](/img/structure/B11695737.png)

![3-benzyl-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11695747.png)
![2-Methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B11695748.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11695753.png)
